Bombolitin I
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Overview
Description
Preparation Methods
Bombolitin I can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Chemical Reactions Analysis
Bombolitin I undergoes various chemical reactions, primarily involving its interaction with cellular membranes. The peptide can form pores in the membrane, leading to ion leakage and cell lysis . Common reagents and conditions used in these reactions include dodecylphosphocholine (DPC) micelles, which mimic the lipid environment of cellular membranes . The major products formed from these reactions are disrupted membrane structures and lysed cells .
Scientific Research Applications
Bombolitin I has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of Bombolitin I involves its interaction with cellular membranes. The peptide binds to the membrane, undergoes a conformational change, and inserts itself into the lipid bilayer . This leads to the formation of pores, resulting in ion leakage and cell lysis . The molecular targets of this compound are the lipid components of the membrane, and the pathways involved include the disruption of membrane integrity and the induction of cell death .
Comparison with Similar Compounds
Bombolitin I is similar to other antimicrobial peptides, such as melittin (from honeybee venom) and mastoparan (from wasp venom) . this compound is unique in its specific amino acid sequence and its ability to form a rigid and helically ordered secondary structure upon binding to DPC micelles . This structural uniqueness contributes to its specific antimicrobial activity and selectivity .
Similar Compounds
- Melittin
- Mastoparan
- Bombolitin II
- Bombolitin III
- Bombolitin IV
Properties
CAS No. |
95648-97-8 |
---|---|
Molecular Formula |
C85H155N23O19S |
Molecular Weight |
1835.4 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C85H155N23O19S/c1-20-48(13)64(89)81(123)98-57(30-24-27-34-88)77(119)106-67(49(14)21-2)83(125)107-69(53(18)110)85(127)108-68(52(17)109)84(126)99-58(31-35-128-19)75(117)102-60(37-44(5)6)78(120)94-50(15)71(113)97-56(29-23-26-33-87)74(116)101-59(36-43(3)4)73(115)92-41-63(111)96-55(28-22-25-32-86)76(118)105-66(47(11)12)82(124)103-61(38-45(7)8)79(121)95-51(16)72(114)100-62(39-54-40-91-42-93-54)80(122)104-65(46(9)10)70(90)112/h40,42-53,55-62,64-69,109-110H,20-39,41,86-89H2,1-19H3,(H2,90,112)(H,91,93)(H,92,115)(H,94,120)(H,95,121)(H,96,111)(H,97,113)(H,98,123)(H,99,126)(H,100,114)(H,101,116)(H,102,117)(H,103,124)(H,104,122)(H,105,118)(H,106,119)(H,107,125)(H,108,127) |
InChI Key |
XRHPHXFRCMOODX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |
Origin of Product |
United States |
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